REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([OH:8])=O>S(Cl)(Cl)=O>[N:3]1[CH:4]=[CH:5][N:1]2[C:6](=[O:8])[C:2]3=[N:1][CH:5]=[CH:4][N:3]3[C:6](=[O:8])[C:2]=12
|
Name
|
|
Quantity
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11.2 g
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Type
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reactant
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Smiles
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N1C(=NC=C1)C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
, 71, 383 (1949)] were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling the mixture
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with a little petroleum ether
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C(N1C(C2=O)=NC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |